4-(4-isopropylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
This compound belongs to the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one class, characterized by a fused bicyclic system combining thiophene, triazole, and pyrimidine rings. The substituents at the 4- and 1-positions—4-isopropylbenzyl and (2-methylbenzyl)thio groups—play critical roles in modulating its physicochemical and biological properties. These structural features enhance lipophilicity and target binding affinity, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or antimicrobial activity .
Properties
Molecular Formula |
C25H24N4OS2 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
12-[(2-methylphenyl)methylsulfanyl]-8-[(4-propan-2-ylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C25H24N4OS2/c1-16(2)19-10-8-18(9-11-19)14-28-23(30)22-21(12-13-31-22)29-24(28)26-27-25(29)32-15-20-7-5-4-6-17(20)3/h4-13,16H,14-15H2,1-3H3 |
InChI Key |
BEGWVSVAZAJNOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=C(C=C5)C(C)C)SC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-isopropylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate thieno and triazole derivatives.
Introduction of the benzyl groups: The benzyl groups can be introduced via nucleophilic substitution reactions using benzyl halides.
Thioether formation: The thioether linkage is formed by reacting the intermediate with a thiol derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without significant loss of efficiency.
Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-isopropylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Benzyl halides, thiol derivatives, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activities such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.
Material Science: The compound’s unique structure may make it suitable for use in organic electronics or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-isopropylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural Analogues
The compound’s core structure is shared with several derivatives, differing primarily in substituents. Key analogues include:
Key Observations :
- Bioactivity : Analogues with tetrahydro modifications (e.g., ) show reduced conformational flexibility but retain kinase inhibition, suggesting the fused bicyclic system is critical for target engagement.
- Solubility : Piperazinyl-propyl substituents (e.g., ) introduce hydrogen-bonding motifs, improving aqueous solubility compared to alkyl/aryl groups.
Pharmacokinetic and Stability Profiles
Biological Activity
The compound 4-(4-isopropylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a member of a class of fused polyheterocycles known for their diverse biological activities, particularly in the field of medicinal chemistry. This article provides an in-depth examination of its biological activity, synthesis, and potential applications.
- Molecular Formula : C25H24N4OS2
- Molecular Weight : 460.6 g/mol
- CAS Number : 1223924-77-3
The compound features a complex structure that includes thieno and triazole moieties, which are vital for its biological activity. The arrangement of substituents significantly influences its pharmacological properties.
Synthesis
The synthesis typically involves several key steps that leverage various chemical reactions to achieve the desired molecular structure. The synthesis pathway may include:
- Formation of Thieno[2,3-e][1,2,4]triazole : Initial cyclization reactions involving thiosemicarbazides and aromatic aldehydes.
- Substitution Reactions : Introduction of isopropyl and methylbenzyl groups through nucleophilic substitutions.
- Purification Techniques : Utilization of chromatography methods to isolate the final product with high purity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : Compounds in this class have shown efficacy against various cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) with IC50 values ranging from 6.2 μM to 43.4 μM .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Proliferation : Targeting specific pathways that regulate cell growth and division.
- Induction of Apoptosis : Promoting programmed cell death in malignant cells.
Other Biological Activities
Besides anticancer properties, derivatives of this compound have been investigated for:
- Antimicrobial Activity : Some studies suggest effectiveness against both bacterial and fungal strains .
- Anti-inflammatory Properties : Potential modulation of inflammatory pathways has also been noted.
Study on Anticancer Efficacy
A significant study evaluated the anticancer activity of a related compound against various cancer cell lines. The results demonstrated that:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 6.2 |
| Compound B | T47D | 27.3 |
These findings suggest that modifications in the structure can lead to enhanced biological activity .
Antimicrobial Screening
Another research effort focused on the antimicrobial properties of similar thiazole derivatives revealed:
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound C | E. coli | Moderate |
| Compound D | S. aureus | High |
This highlights the versatility of compounds within this chemical class .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
